{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetonitrile
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Overview
Description
2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETONITRILE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETONITRILE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the spiro structure: This is achieved through a cyclization reaction involving a quinazoline derivative and a cyclohexanone derivative.
Introduction of the sulfanyl group: This step involves the reaction of the intermediate with a thiol reagent under controlled conditions.
Final acetonitrile addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetonitrile group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is being studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its spiro structure makes it a candidate for use in the development of new materials with unique properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETONITRILE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-[3-[3-(4-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylpropylsulfanyl]spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one
- N-(3-methoxyphenyl)-2-[3-(3-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide
Uniqueness
The uniqueness of 2-[3-(3-METHYLPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETONITRILE lies in its specific spiro structure and the presence of both a sulfanyl group and an acetonitrile group
Properties
Molecular Formula |
C26H25N3OS |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-[3-(3-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C26H25N3OS/c1-18-8-7-10-20(16-18)29-24(30)22-23(28-25(29)31-15-14-27)21-11-4-3-9-19(21)17-26(22)12-5-2-6-13-26/h3-4,7-11,16H,2,5-6,12-13,15,17H2,1H3 |
InChI Key |
ALBDZYUIHVITIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC#N |
Origin of Product |
United States |
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